molecular formula C36H36Si B14263256 Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane CAS No. 154380-64-0

Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane

Cat. No.: B14263256
CAS No.: 154380-64-0
M. Wt: 496.8 g/mol
InChI Key: SBRWFIXKFLEMAW-UHFFFAOYSA-N
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Description

Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane is a complex organosilicon compound characterized by its unique structure, which includes two ethyl-phenyl-indene groups attached to a dimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane typically involves the reaction of 2-ethyl-4-phenyl-1H-indene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens, alkyl halides; reactions may require catalysts or specific conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of various substituted silanes depending on the reagents used.

Scientific Research Applications

Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with other elements, facilitating the formation of stable compounds. The indene groups provide additional stability and reactivity, allowing the compound to participate in various chemical reactions. The pathways involved in its action depend on the specific application and the conditions under which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(methyl)silane
  • Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(ethyl)silane
  • Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(phenyl)silane

Uniqueness

Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane is unique due to its specific combination of ethyl-phenyl-indene groups and dimethylsilane core. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields. The presence of two ethyl-phenyl-indene groups enhances its stability and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

154380-64-0

Molecular Formula

C36H36Si

Molecular Weight

496.8 g/mol

IUPAC Name

bis(2-ethyl-4-phenyl-1H-inden-1-yl)-dimethylsilane

InChI

InChI=1S/C36H36Si/c1-5-25-23-33-29(27-15-9-7-10-16-27)19-13-21-31(33)35(25)37(3,4)36-26(6-2)24-34-30(20-14-22-32(34)36)28-17-11-8-12-18-28/h7-24,35-36H,5-6H2,1-4H3

InChI Key

SBRWFIXKFLEMAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C4=CC=CC(=C4C=C3CC)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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